2-(4-chlorophenyl)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
Beschreibung
This compound is a hydrochloride salt featuring a 4-chlorophenylacetamide core linked to a thiazol-2-yl moiety substituted with a 3,4-dihydroisoquinolin-2(1H)-ylmethyl group.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS.ClH/c22-18-7-5-15(6-8-18)11-20(26)24-21-23-19(14-27-21)13-25-10-9-16-3-1-2-4-17(16)12-25;/h1-8,14H,9-13H2,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZIIEOCSPTHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chlorophenyl)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.89 g/mol. The compound features a thiazole ring, a chlorophenyl group, and a dihydroisoquinoline moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that the compound effectively reduced the viability of colon cancer cells (HT-29) with an IC50 value of approximately 12 μM after 72 hours of treatment .
| Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|
| HT-29 | 12 | 72 hours |
| MCF-7 | 15 | 48 hours |
| HepG2 | 14 | 48 hours |
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways. It has been suggested that the thiazole and isoquinoline components play a role in modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound may inhibit Src kinase activity, which is crucial for cancer cell growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity. Studies indicate effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the specific pathogen .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced colorectal cancer. Results showed a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone.
- Antimicrobial Efficacy : A laboratory study tested this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a promising candidate for developing new antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Structure: The target compound shares the N-(thiazol-2-yl)acetamide backbone with compounds in and , but its dihydroisoquinolin-methyl substitution distinguishes it from simpler chlorophenyl or benzothiazole derivatives.
Salt Form : As a hydrochloride, the target compound likely exhibits enhanced solubility in polar solvents compared to neutral analogs like those in or .
Electron-withdrawing groups (e.g., nitro in ) may reduce basicity compared to the target compound’s dihydroisoquinoline moiety.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Insights :
- The target compound’s IR and NMR profiles would resemble those of and but with additional signals from the dihydroisoquinoline group (e.g., methylene protons at 3.5–4.5 ppm).
- Discrepancies in mass spec data (e.g., reports MW 501.5) highlight the impact of substituents on fragmentation patterns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
